

Application Notes and Protocols: (S)-4-Hydroxy-2-pyrrolidinone in Carbapenem Antibiotic Synthesis

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Compound of Interest

Compound Name: (S)-(-)-4-Hydroxy-2-pyrrolidinone

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Introduction

(S)-4-hydroxy-2-pyrrolidinone and its derivatives, notably (2S,4R)- or trans-4-hydroxy-L-proline, are pivotal chiral building blocks in the synthesis of various carbapenem antibiotics. Their stereochemistry is crucial for the biological activity of the final drug substance. This document provides detailed application notes and experimental protocols for the utilization of these precursors in the synthesis of key carbapenem antibiotics, with a focus on Ertapenem and Doripenem.

I. Synthesis of the Ertapenem Side Chain

Ertapenem is a broad-spectrum carbapenem antibiotic. A key intermediate in its synthesis is the 2-aminocarbonylpyrrolidin-4-ylthio side chain, which can be efficiently synthesized from a derivative of (S)-4-hydroxy-2-pyrrolidinone, namely trans-4-hydroxy-L-proline.

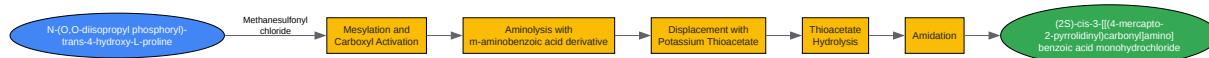
A. Overview of the Synthetic Strategy

An efficient one-pot process has been developed for the synthesis of the Ertapenem side chain, starting from N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline. This multi-step, single-pot procedure achieves a high overall yield of 70-75%^[1]. The key transformations

involve the activation of the carboxyl and hydroxyl groups, amidation, and introduction of the thiol functionality.

B. Experimental Workflow

The logical workflow for the one-pot synthesis of the Ertapenem side chain is depicted below.



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Caption: One-pot synthesis workflow for the Ertapenem side chain.

C. Experimental Protocol: One-Pot Synthesis of the Ertapenem Side Chain

This protocol is a composite of information gathered from multiple sources describing the key transformations[1][2].

Starting Material: N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline

Overall Yield: 70-75%

Step 1: Mesylation and Carboxyl Group Activation

- Dissolve N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
- Cool the solution to 0 °C.
- Add methanesulfonyl chloride to activate both the hydroxyl and carboxyl groups. The hydroxyl group is converted to a mesylate, a good leaving group, and the carboxyl group forms a mixed anhydride.

Step 2: Aminolysis

- To the reaction mixture from Step 1, add a solution of a protected m-aminobenzoic acid derivative (e.g., an allyl ester) in the same solvent.
- Allow the reaction to proceed at a controlled temperature, which may range from 0 °C to room temperature, until the aminolysis is complete.

Step 3: Thioacetate Displacement

- Add potassium thioacetate to the reaction mixture.
- Heat the mixture to facilitate the SN2 displacement of the mesylate group by the thioacetate, forming the acetylthio-substituted pyrrolidine ring.

Step 4 & 5: Hydrolysis and Amidation

- The subsequent steps of thioacetate hydrolysis to the free thiol and final amidation are carried out in the same pot. The precise conditions for these steps are proprietary and not fully detailed in the public literature but would involve basic hydrolysis of the thioacetate followed by the final amide bond formation.

Step 6: Isolation

- After the multi-step, one-pot reaction is complete, the final product, (2S)-cis-3-[(4-mercaptop-2-pyrrolidinyl)carbonyl]amino]benzoic acid monohydrochloride, is isolated and purified.

II. Synthesis of Doripenem Intermediate

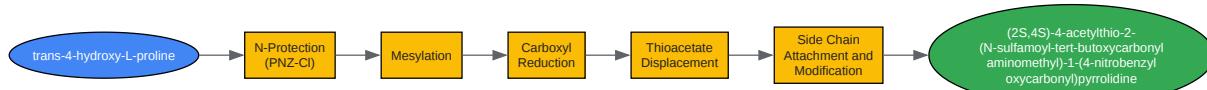
Doripenem is another critical carbapenem antibiotic. A key intermediate for its side chain can be synthesized from trans-4-hydroxy-L-proline.

A. Overview of the Synthetic Strategy

A practical, large-scale synthesis of a key Doripenem side chain intermediate, (2S,4S)-4-acetylthio-2-(N-sulfamoyl-tert-butoxycarbonylaminomethyl)-1-(4-nitrobenzyloxycarbonyl)pyrrolidine, has been developed with an overall yield of 55-56% over a six-step sequence[2].

B. Experimental Workflow

The logical workflow for the synthesis of the Doripenem intermediate is illustrated below.



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Caption: Synthesis workflow for a key Doripenem intermediate.

C. Experimental Protocol: Synthesis of a Doripenem Intermediate

The following protocol for the synthesis of (2S,4S)-4-acetylthio-2-(carbamoylmethyl)oxymethyl-1-(4-nitrobenzyloxycarbonyl)pyrrolidine, a related intermediate, provides insight into the specific reaction conditions.

Starting Material: (2S,4R)-2-(carbamoylmethyl)oxymethyl-4-methanesulfonyloxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine

Step 1: Thioacetate Displacement

- Prepare a solution of thioacetic S-acid (0.25 ml) and sodium hydride (62.8% in oil suspension, 0.11 g) in dimethylformamide (10 ml) under a nitrogen stream.
- To this mixture, add a solution of (2S,4R)-2-(carbamoylmethyl)oxymethyl-4-methanesulfonyloxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine (0.98 g) in dimethylformamide (2 ml).
- Heat the reaction mixture at 70°-75° C for 3 hours[3].

Step 2: Work-up and Purification

- Pour the reaction mixture into water (100 ml).
- Extract the aqueous layer with ethyl acetate (3 x 50 ml).

- Dry the combined organic extracts over magnesium sulfate and concentrate under reduced pressure to obtain a syrup.
- Purify the syrup by column chromatography on silica gel, eluting with a mixture of methanol and chloroform (1:99 v/v) to yield the final product (0.72 g)[3].

III. Quantitative Data Summary

The following table summarizes the reported yields for key synthetic steps in the preparation of carbapenem side chains from (S)-4-hydroxy-2-pyrrolidinone derivatives.

Carbapene m	Starting Material	Intermediat e/Final Product	Number of Steps	Overall Yield (%)	Reference
Ertapenem	N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline	(2S)-cis-3-[(4-mercaptop-2-pyrrolidinyl)carbonyl]amino]benzoic acid monohydrochloride	6 (one-pot)	70-75	[1]
Doripenem	trans-4-hydroxy-L-proline	(2S,4S)-4-acetylthio-2-(N-sulfamoyl-tert-butoxycarbonylaminomethyl)-1-(4-nitrobenzyl)pyrrolidine	6	55-56	[2]

Conclusion

(S)-4-hydroxy-2-pyrrolidinone and its derivatives are indispensable chiral precursors for the asymmetric synthesis of complex carbapenem antibiotics. The methodologies outlined in these application notes demonstrate efficient and scalable routes to key side chain intermediates for Ertapenem and Doripenem. The provided protocols and workflows offer a foundational understanding for researchers and drug development professionals engaged in the synthesis and manufacturing of this critical class of antibacterial agents. Further process optimization and development can build upon these established synthetic strategies.

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References

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